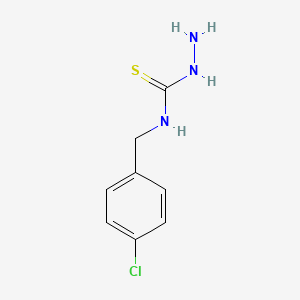

N-(4-chlorobenzyl)hydrazinecarbothioamide

Vue d'ensemble

Description

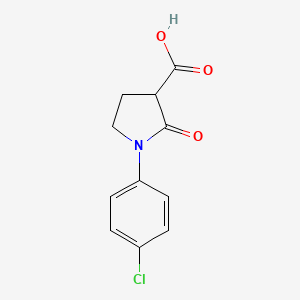

“N-(4-chlorobenzyl)hydrazinecarbothioamide” is a chemical compound with the formula C8H10ClN3S . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves mixing appropriate thiosemicarbazide with 3-ethoxy salicylaldehyde in methanol containing a catalytic amount of glacial acetic acid . The reaction mixture is refluxed at 80 °C for 3-6 hours, and the completion of the reaction is monitored by TLC analysis . The solid formed is filtered, washed with hot methanol, and dried at room temperature .Molecular Structure Analysis

The molecular weight of “N-(4-chlorobenzyl)hydrazinecarbothioamide” is 215.70 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N-(4-chlorobenzyl)hydrazinecarbothioamide” are not provided in the search results .Applications De Recherche Scientifique

Antioxidant Activity

One research avenue explores the synthesis of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class, incorporating diarylsulfone and 2,4-difluorophenyl moieties. These compounds, including hydrazinecarbothioamides, have shown significant antioxidant activity, indicating their potential for therapeutic and protective applications against oxidative stress. The study utilized the DPPH method to screen for antioxidant properties, where specific hydrazinecarbothioamides demonstrated excellent activity (Ștefania-Felicia Bărbuceanu et al., 2014).

Corrosion Inhibition

Another research focus is on the corrosion inhibition properties of aromatic hydrazide derivatives, particularly in protecting mild steel in acidic environments. The study highlighted an aromatic hydrazide derivative's effectiveness as a corrosion inhibitor, showing increased inhibition efficiency with rising concentrations and temperatures. This compound acts as a mixed type of inhibitor, with its adsorption on the mild steel surface following Langmuir's adsorption isotherm. The protective film formation was confirmed via scanning electron microscopy (P. Kumari, P. Shetty, & Suma A. Rao, 2017).

Antimalarial Activity

Research has also delved into the antimalarial properties of novel thiosemicarbazone derivatives containing the benzimidazole moiety. A series of compounds were synthesized and evaluated for their antimalarial properties in vitro, with several compounds showing promising activity. This discovery offers a potential pathway for developing new antimalarial therapies, addressing the global challenge of malaria resistance (Saavani Malove Divatia et al., 2014).

Fluorescent Probes for Metal Ion Detection

Moreover, the use of hydrazine-carbothioamide-based fluorescent probes for metal ion detection, particularly Zn2+, highlights its application in environmental and biological systems. A specific fluorescent chemosensor was developed for selective and sensitive detection of Zn2+, showcasing its utility in real water samples, biological specimens, and even paper strip tests. This research underscores the compound's role in environmental monitoring and health safety applications (Boeon Suh et al., 2022).

Safety and Hazards

Propriétés

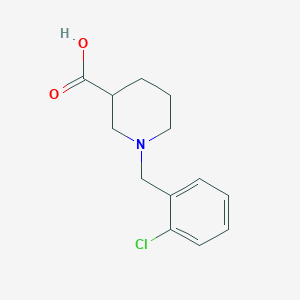

IUPAC Name |

1-amino-3-[(4-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCGNJADIUIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392144 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)hydrazinecarbothioamide | |

CAS RN |

6610-36-2 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

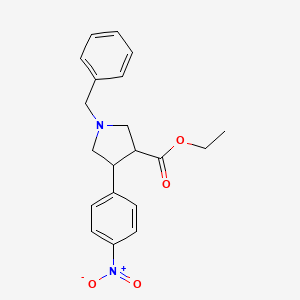

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B1608458.png)

![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)